4-Methylene-2-phenyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylene-2-phenyltetrahydrofuran is an organic compound with the molecular formula C₁₁H₁₂O It is a derivative of tetrahydrofuran, featuring a methylene group and a phenyl group attached to the tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylene-2-phenyltetrahydrofuran can be achieved through several methods. One common approach involves the use of Grignard reagents or organolithium reagents. For instance, the reaction of 2-phenyl-2-propen-1-ol with a suitable Grignard reagent in the presence of a catalyst can yield this compound . Another method involves the cyclization of 2-phenyl-2-propen-1-ol under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylene-2-phenyltetrahydrofuran undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylene-2-phenyltetrahydrofuran has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methylene-2-phenyltetrahydrofuran involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran: A simpler analog without the methylene and phenyl groups.
2-Phenyl-2-propen-1-ol: A precursor in the synthesis of 4-Methylene-2-phenyltetrahydrofuran.
4-Methyl-2-phenyltetrahydrofuran: A similar compound with a methyl group instead of a methylene group.
Uniqueness: this compound is unique due to its combination of a methylene group and a phenyl group attached to the tetrahydrofuran ring. This structural feature imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
80997-79-1 |
---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
4-methylidene-2-phenyloxolane |
InChI |
InChI=1S/C11H12O/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI-Schlüssel |
KTEYLEFSHZFRBF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(OC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.